molecular formula C13H20N2O B14686205 1,3-Dicyclohex-2-en-1-ylurea CAS No. 33024-59-8

1,3-Dicyclohex-2-en-1-ylurea

Cat. No.: B14686205
CAS No.: 33024-59-8
M. Wt: 220.31 g/mol
InChI Key: IEYAYVJQBUSPCE-UHFFFAOYSA-N
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Description

1,3-Dicyclohex-2-en-1-ylurea is an organic compound with the molecular formula C₁₃H₂₀N₂O It is a derivative of urea, characterized by the presence of two cyclohexene rings attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dicyclohex-2-en-1-ylurea can be synthesized through the reaction of cyclohexylamine with S,S-dimethyl dithiocarbonate. The reaction typically involves the following steps:

    Formation of Intermediate: Cyclohexylamine reacts with S,S-dimethyl dithiocarbonate to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reaction.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclohex-2-en-1-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield cyclohexanone derivatives.

    Reduction: May yield cyclohexylamine derivatives.

    Substitution: May yield halogenated or alkylated derivatives.

Scientific Research Applications

1,3-Dicyclohex-2-en-1-ylurea has several scientific research applications, including:

Chemistry

    Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.

    Synthesis: Employed in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Polymer Chemistry: Employed in the synthesis of polymers with unique characteristics.

Mechanism of Action

The mechanism of action of 1,3-Dicyclohex-2-en-1-ylurea involves its interaction with molecular targets such as enzymes or receptors. For example, it acts as a potent and selective inhibitor of soluble epoxide hydrolase (sEH), which plays a role in regulating blood pressure and inflammation. The compound binds to the active site of the enzyme, inhibiting its activity and leading to physiological effects such as reduced blood pressure .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dicyclohexylurea: Similar in structure but lacks the double bonds in the cyclohexene rings.

    N,N’-Dicyclohexylurea: Another derivative of urea with similar properties.

Uniqueness

1,3-Dicyclohex-2-en-1-ylurea is unique due to the presence of double bonds in the cyclohexene rings, which imparts distinct chemical reactivity and biological activity compared to its saturated counterparts. This structural feature allows for specific interactions with molecular targets, making it valuable in various applications.

Properties

CAS No.

33024-59-8

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1,3-di(cyclohex-2-en-1-yl)urea

InChI

InChI=1S/C13H20N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h3,5,7,9,11-12H,1-2,4,6,8,10H2,(H2,14,15,16)

InChI Key

IEYAYVJQBUSPCE-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)NC(=O)NC2CCCC=C2

Origin of Product

United States

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